(2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Fluoro-5-methoxybenzoyl chloride+PiperidineTriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of 2-fluoro-5-methoxybenzoic acid.
Reduction: Formation of (2-fluoro-5-methoxyphenyl)methanol.
Substitution: Formation of 2-amino-5-methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methoxy group may also play a role in the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
- (2-Chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
Uniqueness
(2-Fluoro-5-methoxyphenyl)(piperidin-1-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16FNO2 |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
(2-fluoro-5-methoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H16FNO2/c1-17-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
CNNOPFSULKPQBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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